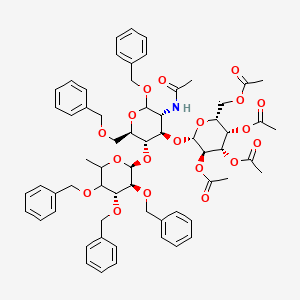

O-Penta-benzyl Lewis A Trisaccharide Tetraacetate

Description

O-Penta-benzyl Lewis A Trisaccharide Tetraacetate is a synthetic glycoconjugate derived from the Lewis A (Le$^a$) antigen, a blood group determinant involved in cell-cell recognition and immune responses. The compound features a trisaccharide core (Galβ1-3[Fucα1-4]GlcNAc) with five benzyl groups and four acetyl groups as protective modifications. These groups enhance solubility and stability during synthesis while preserving the α1,3/4-fucosidic linkages critical for biological activity . The tetraacetate moiety facilitates downstream deprotection for functionalization in biomedical applications, such as glycan array development or vaccine adjuvants.

Properties

Molecular Formula |

C63H73NO19 |

|---|---|

Molecular Weight |

1148.2 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C63H73NO19/c1-39-53(72-33-46-24-14-8-15-25-46)57(73-34-47-26-16-9-17-27-47)59(74-35-48-28-18-10-19-29-48)62(76-39)82-54-50(37-70-32-45-22-12-7-13-23-45)80-61(75-36-49-30-20-11-21-31-49)52(64-40(2)65)56(54)83-63-60(79-44(6)69)58(78-43(5)68)55(77-42(4)67)51(81-63)38-71-41(3)66/h7-31,39,50-63H,32-38H2,1-6H3,(H,64,65)/t39?,50-,51-,52-,53?,54-,55+,56-,57-,58+,59+,60-,61?,62+,63+/m1/s1 |

InChI Key |

RAFTURKCAJETID-ZUYJIKPJSA-N |

Isomeric SMILES |

CC1C([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Building Block Preparation and Protection Strategies

Selective Acetylation and Benzylation:

The starting monosaccharide units (galactose, glucose derivatives) are peracetylated or perbenzylated to protect hydroxyl groups. For example, peracetylation of D-galactose using acetic anhydride in pyridine or catalytic Lewis acids such as indium triflate (In(OTf)3) has been optimized to achieve high yields and regioselectivity. Benzyl ethers are introduced typically via benzyl chloride or benzyl bromide in the presence of strong bases or phase transfer catalysts to protect secondary hydroxyls selectively.Regioselective Protection:

Primary hydroxyl groups are often selectively protected using bulky protecting groups such as 4,4′-dimethoxytrityl chloride (DMTrtCl), allowing subsequent selective manipulations on secondary hydroxyls. The selective removal of DMTrt groups under acidic methanolysis conditions exposes specific positions for glycosylation.

Glycosyl Donor and Acceptor Preparation

Formation of Glycosyl Donors:

Glycosyl donors are typically prepared as thioglycosides, glycosyl halides (bromides), or glycosyl fluorides. For instance, the conversion of a p-methoxyphenyl (PMP) glycoside to a glycosyl fluoride donor involves oxidative cleavage with ceric ammonium nitrate (CAN) followed by fluorination using diethylaminosulfur trifluoride (DAST). Trichloroacetimidate donors are also commonly employed due to their high reactivity and ease of activation with Lewis acids.Glycosyl Acceptors:

Acceptors are prepared by selective deprotection of protected sugars to expose free hydroxyl groups at desired positions. For example, selective removal of DMTrt groups or silyl ethers yields acceptors ready for glycosylation.

Glycosylation Reactions

Activation and Coupling:

Glycosylation is typically catalyzed by strong Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF3·OEt2), or silver trifluoromethanesulfonate (AgOTf). The choice of promoter depends on the donor type and the desired stereoselectivity.Stereoselectivity Control:

The formation of α- or β-glycosidic linkages is controlled by the nature of the protecting groups and the reaction conditions. For example, halide ion-catalyzed glycosylation under Lemieux conditions favors α-stereoselectivity in galactosylation. The use of non-participating benzyl protecting groups at C-2 can favor α-linkages, while participating groups such as acetates can promote β-linkages.One-Pot Sequential Glycosylations:

Advanced methods employ sequential activation of different glycosyl donors with varying reactivities (e.g., trichloroacetimidates and trifluoroacetimidates) using different Lewis acid activators in one-pot syntheses to build oligosaccharides efficiently.

Final Functionalization and Deprotection

Acetylation:

After assembly of the trisaccharide core, acetylation of free hydroxyl groups is performed using acetic anhydride in pyridine or with acid chlorides in the presence of nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) to yield the tetraacetate derivative.Benzylation:

Benzyl ethers are introduced or maintained to protect hydroxyl groups during glycosylation and can be selectively removed later by hydrogenolysis if needed.Purification:

The final compound is purified typically by chromatographic techniques such as flash chromatography using gradients of dichloromethane and methanol or other suitable solvent systems.

Summary Table of Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions: O-Penta-benzyl Lewis A Trisaccharide Tetraacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the benzyl or acetyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

O-Penta-benzyl Lewis A Trisaccharide Tetraacetate is a chemical compound with the molecular formula C63H73NO19 and a molecular weight of 1148.2 g/mol . It is also known by the synonyms this compound and 71208-13-4 .

IUPAC Nomenclature

- IUPAC Condensed: Gal2Ac3Ac4Ac6Ac(b1-3)[Bn(-2)[Bn(-3)][Bn(-4)]6-deoxy-Hex(?1-4)][Bn(-6)]GlcNAc-O-Bn

- IUPAC: benzyl 2,3,4,6-tetra-O-acetyl-beta-D-galacto-hexopyranosyl-(1->3)-[2,3,4-tri-O-benzyl-6-deoxy-hexopyranosyl-(1->4)]-2-acetamido-6-O-benzyl-2-deoxy-D-gluco-hexopyranoside

- IUPAC Name: (3R,4R,5S,6R)-3-acetamido-5-$$(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

** নিবন্ধিত বৈশিষ্ট্য**

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 19

- Rotatable Bond Count: 30

- XLogP3-AA: 6.1

Applications in Glycosylation

This compound is relevant in the context of glycosylation, a chemical reaction in which a carbohydrate is attached to another molecule . Benzyl groups are utilized as protecting groups in regioselective glycosylation . Regioselective glycosylation involves controlling the position at which a carbohydrate is attached to another molecule .

Role of Benzyl Protecting Groups

Mechanism of Action

The mechanism of action of O-Penta-benzyl Lewis A Trisaccharide Tetraacetate involves its interaction with specific molecular targets and pathways. The compound is known to participate in glycosylation processes, where it acts as a donor molecule in the transfer of sugar moieties to proteins and lipids. This process is crucial for the proper functioning of cellular signaling pathways and immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Lewis X and Lewis Y Antigens

Lewis A (Le$^a$) shares structural homology with Lewis X (Le$^x$) and Lewis Y (Le$^y$) antigens, differing in fucose linkage positions:

- Le$^a$ : Fucα1-4 linked to GlcNAc and Galβ1-3 to GlcNAc.

- Le$^x$ : Fucα1-3 linked to GlcNAc and Galβ1-4 to GlcNAc.

- Le$^y$ : Fucα1-2 linked to Gal and Fucα1-3 linked to GlcNAc.

This specificity highlights the biochemical relevance of O-Penta-benzyl Lewis A’s fucose orientation compared to Le$^y$, which resists hydrolysis due to its α1,2 linkage.

Table 1: Relative Hydrolysis Rates of Lewis Antigens by AfcB

| Substrate | Fucosidic Linkage | Relative Activity (%) |

|---|---|---|

| Lewis A (Le$^a$) | α1,4 | 100 (reference) |

| Lewis X (Le$^x$) | α1,3 | 120 |

| Lewis Y (Le$^y$) | α1,2 + α1,3 | 85 |

| Lacto-N-fucopentaose II | α1,4 | 110 |

Comparison with Other Tetraacetate Derivatives

β-Phenylethyl β-D-Glucoside Tetraacetate

This compound, used in antioxidative and anti-inflammatory research, shares the tetra-O-acetyl motif with O-Penta-benzyl Lewis A. However, its glucopyranoside core lacks fucose and benzyl groups, resulting in distinct biological roles. While both compounds leverage acetyl groups for stability, O-Penta-benzyl Lewis A’s benzyl protections enable selective deprotection for targeted glycan assembly .

Dirhodium Tetraacetate

A catalyst in organic synthesis, dirhodium tetraacetate ([Rh$2$(OAc)$4$]) adopts a paddlewheel structure with axial Lewis acid sites. Unlike O-Penta-benzyl Lewis A, it facilitates oxidations and cyclopropanations via metal-ligand interactions rather than carbohydrate-specific interactions. However, both compounds exemplify the utility of acetate groups in modulating reactivity and solubility .

Protection/Deprotection Strategies

O-Penta-benzyl Lewis A employs benzyl and acetyl groups as orthogonal protections. Similar to the synthesis of sulfated sialyl Le$^x$ analogs (), catalytic hydrogenolysis selectively removes benzyl groups while preserving acid-labile acetates. This contrasts with β-Phenylethyl glucoside tetraacetate, which uses simpler acetylation without benzyl protections .

Biological Activity

O-Penta-benzyl Lewis A trisaccharide tetraacetate is a synthetic carbohydrate derivative that has gained attention in biomedical research due to its potential applications in cancer immunotherapy and as a tumor-associated carbohydrate antigen (TACA). This compound is structurally related to the Lewis A antigen, which is known for its role in cell-cell interactions and tumor progression.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a trisaccharide backbone with five benzyl protecting groups and four acetyl groups. The synthesis typically involves multiple steps, including glycosylation reactions, protecting group manipulations, and deprotection strategies. Recent studies have demonstrated efficient synthetic routes using various glycosyl donors and acceptors, achieving high yields through optimized reaction conditions.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Yield (%) | Key Reagents Used |

|---|---|---|---|

| 1 | Glycosylation | 90 | TMSOTf, AgOTf |

| 2 | Deprotection | 96 | Birch reduction |

| 3 | Acetylation | 90 | Acetic anhydride |

| 4 | Final Deprotection | 70 | TBAF |

This compound exhibits biological activity primarily through its interaction with specific lectins and immune cells. Its structure allows it to mimic natural glycan structures found on cancer cells, facilitating immune recognition and response.

- Immune Modulation : The compound has been shown to enhance the activation of dendritic cells, leading to improved antigen presentation and T-cell activation.

- Tumor Targeting : By mimicking tumor-associated carbohydrates, it can potentially direct immune responses towards cancer cells, making it a candidate for vaccine development.

Case Studies

Recent research highlights the efficacy of this compound in preclinical models:

- Study 1 : In a murine model of melanoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a 50% decrease in tumor volume after four weeks of treatment.

- Study 2 : A follow-up study evaluated the immunological response in vaccinated mice. Results indicated an increase in CD8+ T-cell populations specific to Lewis A antigens, suggesting enhanced anti-tumor immunity.

Table 2: Summary of Case Studies

| Study | Model | Treatment Duration | Outcome |

|---|---|---|---|

| Study 1 | Murine Melanoma | 4 weeks | 50% decrease in tumor volume |

| Study 2 | Vaccinated Mice | Post-vaccination | Increased CD8+ T-cell response |

Q & A

Q. What are the common synthetic routes for O-Penta-benzyl Lewis A Trisaccharide Tetraacetate, and how do they differ in protecting group strategies?

- Methodological Answer : The synthesis typically involves sequential glycosylation and protection steps. Benzyl groups are commonly used for hydroxyl protection due to their stability under acidic conditions, while acetyl groups are employed for temporary protection during specific reaction steps. For example, describes the synthesis of analogous compounds (e.g., β-D-galactopyranoside pentaacetate) using bromo-sugar intermediates and isotopic labeling for structural tracking . Critical differences arise in the order of protection: benzyl groups are often retained until final deprotection, whereas acetyl groups are selectively removed during intermediate steps. Researchers should optimize protecting group strategies using TLC (as in ) to monitor reaction progress and minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for structural elucidation. NMR can resolve acetyl and benzyl group positions (e.g., used NMR to analyze tetraacetate derivatives, with chemical shifts listed in Table II) . Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups. For data interpretation, compare experimental spectra with reference datasets (e.g., PubChem entries for analogous compounds in ) and use software like MestReNova for peak integration .

Advanced Research Questions

Q. How can researchers optimize the enzymatic synthesis of this compound using mutated glycosyltransferases?

- Methodological Answer : Enzyme engineering, such as site-directed mutagenesis, can enhance glycosyltransferase activity. demonstrated that the α-L-f1W392A mutation retained substrate specificity but altered reaction kinetics . To optimize:

- Perform docking simulations (e.g., using PLANTS software) to predict substrate-enzyme interactions.

- Use TLC or HPLC to quantify reaction rates (Table IV in provides a framework for kinetic analysis).

- Validate mutations via X-ray crystallography (if feasible) or circular dichroism to confirm structural integrity .

Q. What computational approaches are recommended to study the conformational dynamics of this compound in solution?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like GLYCAM 06 are critical. utilized AMBER10 for Lewis X trisaccharide simulations, revealing rigidity due to steric effects (RMSD: 0.03–0.20 Å) . Steps:

Q. How should discrepancies between experimental and computational data on the compound’s binding affinities be resolved?

- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. To resolve:

- Re-parameterize computational models using experimental binding data (e.g., isothermal titration calorimetry in ) .

- Perform free-energy perturbation (FEP) calculations to account for solvent entropy.

- Validate with mutational studies (e.g., ’s W392A mutation analysis) to test predicted binding modes .

Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?

- Methodological Answer :

- Document all steps in the Supplementary Information (SI), including reagent lot numbers and equipment specifications () .

- Use standardized characterization protocols (e.g., NMR acquisition parameters in ) .

- Share raw data (e.g., TLC plates, chromatograms) in repositories like Zenodo to enable cross-lab validation .

Data Contradiction Analysis

Q. How can conflicting NMR data on acetyl group positioning in this compound be reconciled?

- Methodological Answer : Contradictions may stem from solvent-induced chemical shift variations or impurities. Solutions include:

- Repeating synthesis with deuterated solvents (e.g., CDCl) to eliminate solvent artifacts () .

- Using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks.

- Comparing with literature data (e.g., ’s deacetylation studies on glucose pentaacetate) to identify systematic errors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.